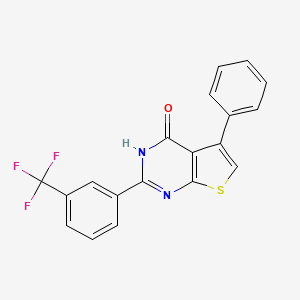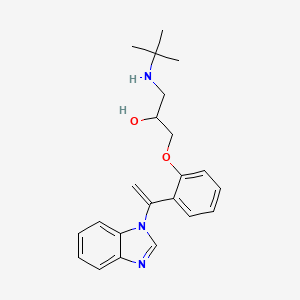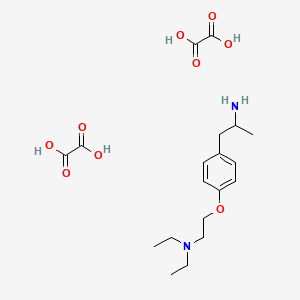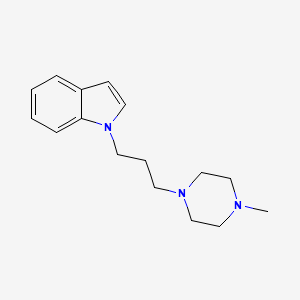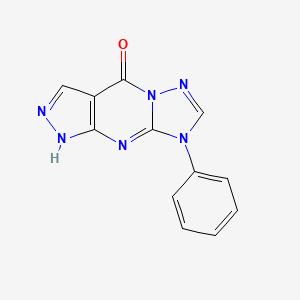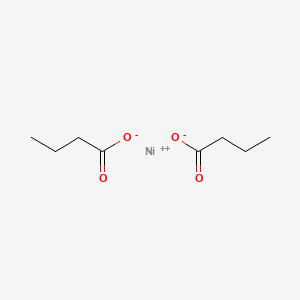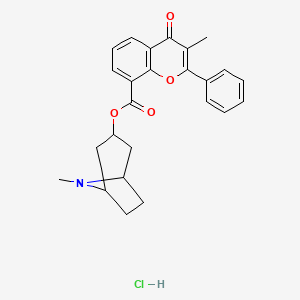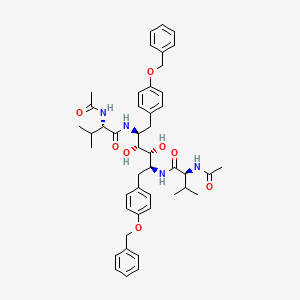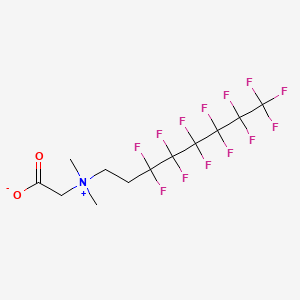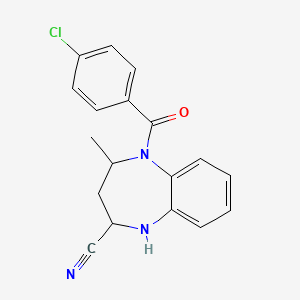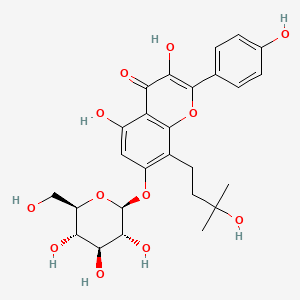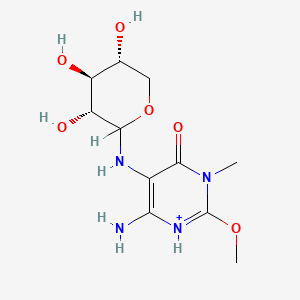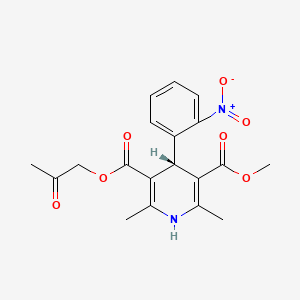
Aranidipine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aranidipine, ®- is a dihydropyridine derivative and a calcium channel blocker. It is primarily used for the treatment of hypertension and angina pectoris. The compound is known for its potent and long-lasting vasodilating actions, which are attributed to its ability to inhibit calcium-induced contraction in vascular smooth muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aranidipine, ®- involves several steps. One common method includes the addition of propargyl alcohol and ethylene glycol, followed by a series of reactions to form the final product . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of Aranidipine, ®- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Aranidipine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Substitution reactions can occur at different positions on the dihydropyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Aranidipine, ®- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study calcium channel blockers and their interactions with various receptors.
Biology: Research focuses on its effects on cellular calcium levels and its role in cellular signaling pathways.
Medicine: It is extensively studied for its therapeutic potential in treating cardiovascular diseases, particularly hypertension and angina pectoris.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of Aranidipine, ®- involves the inhibition of L-type calcium channels. This inhibition decreases intracellular calcium levels, leading to the relaxation of vascular smooth muscle cells and subsequent vasodilation. The compound also acts as a selective alpha2-adrenoreceptor antagonist, further contributing to its vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for similar indications.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action.
Felodipine: Another compound in the same class with comparable therapeutic effects
Uniqueness
Aranidipine, ®- is unique due to its potent and long-lasting vasodilatory effects, which are attributed to its specific molecular structure and the presence of active metabolites. These properties make it more effective in reducing blood pressure compared to other dihydropyridines .
Properties
CAS No. |
148372-43-4 |
|---|---|
Molecular Formula |
C19H20N2O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m1/s1 |
InChI Key |
NCUCGYYHUFIYNU-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


